Product packaging for 3-Decanone(Cat. No.:CAS No. 928-80-3)

3-Decanone

Cat. No.: B1198406
CAS No.: 928-80-3
M. Wt: 156.26 g/mol
InChI Key: XJLDYKIEURAVBW-UHFFFAOYSA-N
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Description

3-Decanone, also known as Ethyl Heptyl Ketone, is a medium-chain aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol . This compound presents as a colorless to light yellow clear liquid with a characteristic waxy, fruity, and citrus-like odor, making it a compound of interest in flavor and fragrance research . With a high purity of >98.0% (as determined by GC analysis), this ketone is characterized by a boiling point of approximately 211°C and a flash point of 62°C (closed cup), classifying it as a combustible liquid . Its physical properties include a specific gravity of 0.83 at 20°C/20°C and a refractive index of 1.43 . Researchers value its well-documented spectroscopic data, including an available IR spectrum for compound verification and analysis . In scientific research, this compound serves as a versatile building block in organic synthesis. It is frequently employed as an electrophile in reactions with organolithium reagents to form tertiary alcohols and other complex molecular architectures . As a flavor and fragrance substance (FEMA# 3966), it is also a subject of study in the development of aromatic compounds and consumer product formulations . This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling, storage, and disposal guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1198406 3-Decanone CAS No. 928-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decan-3-one
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InChI

InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h3-9H2,1-2H3
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InChI Key

XJLDYKIEURAVBW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCC(=O)CC
Source PubChem
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID2061303
Record name 3-Decanone
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Molecular Weight

156.26 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; citrus, orange, floral, slightly fatty odour
Record name 3-Decanone
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Solubility

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol)
Record name 3-Decanone
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Density

0.820-0.830
Record name 3-Decanone
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CAS No.

928-80-3
Record name 3-Decanone
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Melting Point

2.5 °C
Record name 3-Decanone
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Advanced Synthetic Methodologies and Chemical Transformations of 3 Decanone

Ketonization Reactions for 3-Decanone Synthesis

Ketonization reactions are fundamental methods for synthesizing ketones, including this compound. One common approach involves the oxidation of a corresponding secondary alcohol.

Oxidation of Secondary Alcohols (e.g., 3-decanol) in Organic Synthesis Research

The oxidation of secondary alcohols is a widely employed strategy for ketone synthesis. For this compound, the precursor is 3-decanol (B75509). Several oxidizing agents can facilitate this transformation.

Catalytic oxidation methods utilizing chromium-based reagents like Jones reagent and Pyridinium (B92312) Chlorochromate (PCC) are established techniques for converting secondary alcohols to ketones.

Jones reagent, typically a solution of chromium trioxide in dilute sulfuric acid and acetone, is a strong oxidizing agent capable of oxidizing secondary alcohols to ketones. americanelements.comsigmaaldrich.comatamanchemicals.com The reaction is often rapid and exothermic. sigmaaldrich.com

Pyridinium Chlorochromate (PCC) is a milder chromium(VI) reagent compared to Jones reagent. libretexts.orglibretexts.orgnumberanalytics.comchemistrysteps.com It is a yellow-orange salt with the formula [C₅H₅NH]⁺[CrO₃Cl]⁻ and is soluble in halogenated organic solvents like dichloromethane. libretexts.orgchemistrysteps.comwikipedia.org PCC is selective for oxidizing secondary alcohols to ketones without further oxidizing them to carboxylic acids, a common issue with stronger oxidants when dealing with primary alcohols. libretexts.orglibretexts.orgnumberanalytics.comchemistrysteps.com

The mechanism of oxidation with chromium(VI) reagents like PCC involves the formation of a chromate (B82759) ester intermediate. libretexts.orglibretexts.orgnumberanalytics.comchemistrysteps.com The alcohol oxygen attacks the chromium atom, forming a Cr-O bond. libretexts.orglibretexts.org A proton transfer occurs, followed by the displacement of a leaving group (chloride in the case of PCC) to form the chromate ester. libretexts.orglibretexts.org The C-O double bond is then formed when a base removes the proton on the carbon adjacent to the oxygen, leading to the elimination of the chromium species (reduced to Cr(IV)) and the formation of the ketone. libretexts.orglibretexts.orgchemistrysteps.comyoutube.com

Grignard Reaction Pathways in this compound Synthesis Research

Grignard reactions are powerful tools for carbon-carbon bond formation and can be utilized in synthetic routes towards ketones, often indirectly through the formation of intermediate alcohols.

Nucleophilic Addition to Carbonyl Precursors

Grignard reagents, represented as R-MgX (where R is an alkyl or aryl group and X is a halogen), act as nucleophiles due to the polarized carbon-magnesium bond. pressbooks.pubchemguide.co.uk They readily add to the electrophilic carbon center of carbonyl groups (aldehydes or ketones). pressbooks.pubchemguide.co.uk This nucleophilic addition breaks the carbon-oxygen pi bond and, upon subsequent workup (typically with dilute acid), yields an alcohol. pressbooks.pubchemguide.co.uk

One reported approach for synthesizing this compound involves a Grignard reaction to first form 3-decanol. This is achieved by reacting 2-pentanone with pentylmagnesium bromide in anhydrous diethyl ether. The pentyl Grignard reagent adds to the carbonyl carbon of 2-pentanone, and hydrolysis of the resulting alkoxide intermediate yields 3-decanol. This secondary alcohol can then be oxidized to this compound using methods described previously, such as oxidation with Jones reagent or PCC.

While Grignard reagents typically react with ketones to form tertiary alcohols, reaction with other carbonyl derivatives like nitriles or Weinreb amides can lead to ketone products after hydrolysis. commonorganicchemistry.com However, the route involving the formation and subsequent oxidation of 3-decanol from 2-pentanone and pentylmagnesium bromide is a more direct application of the Grignard reaction towards the this compound structure.

Emerging and Sustainable Synthesis Approaches for this compound

In recent years, there has been increasing interest in developing more environmentally friendly and sustainable synthetic methods. Biocatalysis offers a promising avenue for such approaches.

Biocatalytic Routes Utilizing Alcohol Dehydrogenases (ADHs)

Biocatalytic routes employing enzymes, particularly alcohol dehydrogenases (ADHs), represent an emerging and sustainable strategy for chemical synthesis. mdpi.comnih.govfrontiersin.orgnih.govtudelft.nl ADHs are enzymes that catalyze the reversible interconversion of alcohols and their corresponding aldehydes or ketones. mdpi.comnih.govfrontiersin.orgtudelft.nl These enzymes typically require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphorylated form (NADP⁺) as cofactors. mdpi.comnih.gov

While many ADHs are known for their ability to reduce ketones to alcohols, some exhibit oxidative activity, converting alcohols to carbonyl compounds. mdpi.comnih.govfrontiersin.orgtudelft.nl Recent advances have demonstrated the use of ADHs for the oxidation of secondary alcohols, including 3-decanol, under mild, aqueous conditions. mdpi.com For instance, an ADH from Rhodococcus ruber has been reported to achieve high conversion rates (up to 95%) in the oxidation of alcohols, often coupled with NAD⁺ cofactor recycling. mdpi.com This biocatalytic approach offers advantages such as high selectivity, milder reaction conditions, and reduced reliance on hazardous chemical reagents, aligning with principles of green chemistry. mdpi.com

Research in this area continues to explore new ADH enzymes with broader substrate scopes and improved efficiency for the sustainable production of ketones like this compound.

Photocatalytic Oxidation Strategies

Photocatalytic oxidation offers a promising route for chemical transformations under mild conditions, often utilizing light as the energy source. While direct photocatalytic oxidation strategies specifically for the synthesis or modification of this compound are not extensively detailed in the provided search results, the general principles and applications of photocatalytic oxidation in organic synthesis are highlighted. Photocatalysis typically involves a semiconductor material that, upon irradiation with light of a suitable wavelength, generates electron-hole pairs. These charge carriers can then participate in redox reactions, facilitating the oxidation of organic substrates. researchgate.net The process can occur in various media, including water, and can be influenced by factors such as the catalyst type, light source wavelength, and the presence of co-catalysts or additives. rsc.orgrsc.org Studies on the photocatalytic oxidation of other hydrocarbons, such as decane (B31447), demonstrate the potential for this method to generate a variety of oxygenated products, including ketones, aldehydes, and carboxylic acids, although the formation of specific isomers like this compound would depend on the reaction conditions and catalyst selectivity. researchgate.net The development of efficient and selective photocatalytic systems for the targeted synthesis or transformation of this compound remains an area of ongoing research within the broader field of photocatalysis in organic chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. nih.gov This includes utilizing more environmentally friendly solvents, reducing energy consumption, employing renewable feedstocks, and developing more efficient catalytic processes. nih.govbeilstein-journals.org While specific examples of this compound synthesis explicitly labeled as adhering to green chemistry principles are not prominently featured in the search results, the broader context of green chemistry in organic synthesis provides relevant insights. The use of deep eutectic solvents (DESs) as reaction media, for instance, is presented as a green alternative to traditional volatile organic compounds (VOCs) in various organic reactions, including those involving carbonyl compounds. nih.gov Additionally, the development of catalytic systems that operate under milder conditions, such as lower temperatures or atmospheric pressure, and utilize abundant and less toxic metals like manganese, aligns with green chemistry objectives. scispace.com The synthesis of compounds like this compound could potentially benefit from these approaches, moving towards more sustainable and environmentally conscious production methods.

Chemical Reactivity and Transformational Studies of this compound

The carbonyl functional group in this compound is a key center for a variety of chemical transformations, influencing its reactivity in oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions and Product Characterization (e.g., Decanoic Acid)

Oxidation of ketones can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, yielding carboxylic acids. For this compound, oxidation can potentially produce shorter-chain carboxylic acids depending on which side of the carbonyl group cleavage occurs. While direct oxidation of this compound to decanoic acid (a ten-carbon carboxylic acid) would typically involve a more complex process, potentially through intermediates or different reaction pathways, the oxidation of related decane derivatives and other ketones provides relevant context. For example, the autoxidation of decane has been shown to produce carboxylic acids, including octanoic and heptanoic acids, among other products. researchgate.netjournals.co.za The oxidation of primary alcohols like 1-decanol (B1670082) can yield decanoic acid, illustrating a pathway to this compound through oxidation reactions. rsc.org The characterization of carboxylic acids often involves techniques such as gas chromatography (GC) and NMR spectroscopy. researchgate.net

Reduction Reactions to Secondary Alcohols (e.g., 3-decanol)

Ketones can be reduced to secondary alcohols. The reduction of this compound yields 3-decanol. This transformation can be achieved through various methods. One reported method involves the reaction of this compound with isopropyl alcohol in the presence of a solid catalyst prepared by partially dehydrating zirconium hydroxide (B78521). This process has been shown to produce 3-decanol in high yield (97%) with minimal by-product formation. google.comgoogle.com The reaction can be conducted in either liquid or gas phase, and the catalyst is easily removed by filtration. google.comgoogle.com 3-Decanol is a fatty alcohol with the molecular formula C₁₀H₂₂O. fishersci.caontosight.ai

An example of the reduction of this compound to 3-decanol is detailed in a patent, where 2 mmol of this compound was reacted with isopropyl alcohol using a partially dehydrated zirconium hydroxide catalyst. The reaction yielded 3-decanol with a 97% conversion rate, and no unreacted this compound was detected by gas chromatography. google.com

Here is a representation of the reduction of this compound to 3-decanol:

ReactantProductCatalystConditionsYield (%)
This compound3-DecanolPartially dehydrated Zr(OH)₄Isopropyl alcohol, heating97

Nucleophilic Substitution Reactions and Mechanism Elucidation

Ketones, including this compound, can undergo nucleophilic attack at the carbonyl carbon. While the primary reaction of ketones with nucleophiles is typically addition, subsequent transformations can lead to substitution products, particularly in the presence of a leaving group or under specific reaction conditions. The search results provide examples of nucleophilic reactions involving carbonyl compounds and related structures, illustrating potential pathways for this compound. For instance, nucleophilic attack on coordinated alkenes in the context of Wacker oxidation is discussed, highlighting how nucleophilic attack can influence reaction outcomes. bdu.ac.in Additionally, the reaction of carbonyl compounds with organolithium reagents, which are strong nucleophiles, is mentioned in the context of green chemistry, leading to the formation of tertiary alcohols through nucleophilic addition. nih.gov The mechanism of nucleophilic substitution reactions often involves the attack of a nucleophile on an electron-deficient center, followed by the departure of a leaving group. The specific mechanism for nucleophilic substitution reactions directly involving this compound would depend on the reacting species and conditions. Studies on the reactivity of other cyclic ketones and related structures in nucleophilic substitution reactions provide insights into potential reaction pathways and mechanism elucidation techniques, such as the investigation of intermediates and the influence of catalysts. acs.orgacs.org

Autoxidation Studies and Minor Product Formation (e.g., Aldehydes, Carboxylic Acids, Lactones)

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen, often initiated by free radicals. Autoxidation of hydrocarbons, including decane, can lead to the formation of a complex mixture of oxygenated products, such as hydroperoxides, alcohols, ketones, aldehydes, carboxylic acids, and lactones. researchgate.netjournals.co.zacore.ac.ukmdpi.com Studies on the autoxidation of decane have shown that the addition of this compound can enhance the production of certain minor products, including octanal, heptanal, octanoic acid, and heptanoic acid. researchgate.netjournals.co.zaresearchgate.net This suggests that this compound can participate in or influence the radical chain reactions involved in autoxidation.

Furthermore, 3-decanol, a reduction product of this compound, has been observed to initially inhibit the autoxidation of decane before being oxidized to this compound. researchgate.netjournals.co.zaresearchgate.net The formation of γ-lactones, such as γ-octanoic and γ-heptanoic lactones, has also been noted as minor products in the autoxidation of decane, with their formation promoted by the addition of specific decyl hydroperoxides. researchgate.netjournals.co.za These lactones can be formed through reactions involving alkoxy radicals and diols. researchgate.netjournals.co.za Analysis of autoxidation products often involves techniques like GC-MS to identify and quantify the various compounds formed. researchgate.netresearchgate.net

Here is a summary of some minor products observed or influenced by this compound in decane autoxidation:

Product ClassSpecific ExamplesInfluence of this compound Addition
AldehydesOctanal, HeptanalEnhanced production
Carboxylic AcidsOctanoic acid, Heptanoic acidEnhanced production
Lactonesγ-Octanoic lactone, γ-Heptanoic lactoneFormation promoted by related hydroperoxides

Advanced Spectroscopic and Chromatographic Characterization in 3 Decanone Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-decanone. The GC component separates the mixture based on the differential partitioning of analytes between a stationary phase and a mobile gas phase, while the MS component detects and identifies the separated compounds based on their mass-to-charge ratio of ionized fragments.

GC-MS is instrumental in the structural elucidation of this compound by providing characteristic fragmentation patterns in the mass spectrum. Comparing these patterns to spectral libraries or known standards allows for confident identification of the compound. For instance, the NIST Mass Spectrometry Data Center provides mass spectra for this compound, which can be used for comparison spectrabase.comnist.gov.

Beyond identification, GC-MS is used for the quantification of this compound in various matrices. This involves calibrating the instrument response using known concentrations of this compound standards and then measuring the peak area or height of this compound in a sample chromatogram. This approach has been applied in studies investigating volatile profiles of different substances. For example, GC-MS was used to analyze volatile changes in roasted almonds during storage, where 2-decanone (B165314) (a related ketone) was among the compounds that increased significantly nih.gov. While this study focused on 2-decanone, the principle applies similarly to this compound for quantification purposes in complex matrices.

GC-MS analysis often utilizes fused silica (B1680970) capillary columns with different polarities, such as polar CPWax52CB or non-polar CPSil5CB, linked to detectors like a Finnigan ITD 700 Ion Trap Detector operated in electron impact (EI) or chemical ionization (CI) mode. service.gov.uk. The choice of column and ionization mode can influence the separation and fragmentation observed.

In the context of insect pheromone research, GC-MS has been coupled with electroantennographic detection (GC-EAD) or electroantennography (GC-EAG) to identify physiologically active components in volatile samples. While studies on the coffee white stemborer identified (S)-2-hydroxy-3-decanone and 3-hydroxy-2-decanone as key components using GC-MS and EAG, this highlights the application of GC-MS in identifying decanone derivatives in biological contexts. service.gov.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and conformation of molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are valuable tools.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environment, connectivity, and relative numbers. The spectrum of this compound would show distinct signals for the protons on each carbon atom, with characteristic splitting patterns arising from spin-spin coupling with neighboring protons. These patterns and chemical shifts help confirm the proposed structure of this compound. PubChem and ChemicalBook provide access to ¹H NMR spectra for this compound, which can be used for reference and comparison nih.govchemicalbook.com.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is influenced by its electronic environment, providing further confirmation of the structure. Guidechem provides information about the ¹³C NMR spectrum of this compound in CDCl₃ guidechem.com.

NMR spectroscopy is also used for conformational analysis, studying the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. libretexts.orgnih.gov While specific detailed conformational analysis of this compound using NMR was not extensively highlighted in the search results, NMR is a standard technique for such studies in organic molecules. The coupling constants between protons can provide insights into the dihedral angles and preferred conformations. libretexts.orgeurekaselect.com Studies on related ketones and alcohols demonstrate the principle of using NMR to understand conformational behavior. auremn.org.brorganicchemistrydata.org

Electroantennographic (EAG) Recording for Chemoreception Research

While direct EAG responses to this compound were not the primary focus of the search results, studies on related decanone derivatives and other volatile compounds demonstrate the application of EAG in identifying behaviorally active substances. For instance, research on the coffee white stemborer utilized GC linked to EAG recording to identify electrophysiologically active components in male beetle volatiles, including (S)-2-hydroxy-3-decanone and 3-hydroxy-2-decanone. service.gov.uknih.gov This indicates that decanone structures can be perceived by insect olfactory systems and that EAG is a suitable method for detecting such responses.

Another study investigating the antennal olfactory responses of the meadow spittlebug to various volatile organic compounds included 2-decanone among the tested substances. Although 2-decanone is an isomer, this research shows that decanones can elicit measurable EAG responses in insects. nih.govplos.org The study found that for aliphatic alcohols, aldehydes, and ketones, EAG responses to C₉ and C₁₀ compounds were generally higher than those to more volatile C₅ and C₆ compounds, suggesting a chain-length dependency in olfactory perception. nih.govplos.org

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their vibrational modes. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, which are characteristic of the type of bond and its chemical environment.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Ketones typically exhibit a strong C=O stretching band in the region of 1650-1800 cm⁻¹. core.ac.ukutdallas.edu The exact position of this band can be influenced by factors such as conjugation and ring size, but for an acyclic ketone like this compound, it is expected to be within this range, commonly around 1710-1720 cm⁻¹. utdallas.edu

IR spectroscopy is a valuable complementary technique to GC-MS and NMR, providing specific information about the functional groups present, which aids in the comprehensive structural characterization of this compound.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique used to extract volatile and semi-volatile compounds from the headspace above a sample matrix. This solvent-free technique utilizes a fiber coated with an extractive phase to adsorb analytes from the gas phase. The fiber is then inserted directly into the injection port of a GC-MS system for thermal desorption and analysis. researchgate.netnih.gov

HS-SPME is particularly useful for analyzing the volatile profile of samples where this compound might be present as a minor component or as part of a complex mixture, such as food products, biological samples, or environmental matrices. asianpubs.orgmdpi.comjksus.orgresearchgate.netnih.gov The technique's advantages include its simplicity, speed, and minimal sample preparation requirements. nih.govasianpubs.org

In volatile profiling studies, HS-SPME is typically coupled with GC-MS to separate and identify the extracted compounds. nih.govmdpi.comjksus.orgresearchgate.netnih.gov The choice of SPME fiber coating is crucial for efficient extraction and depends on the chemical properties of the target analytes. Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS). asianpubs.orgmdpi.comjksus.org

Studies utilizing HS-SPME-GC-MS have identified 2-decanone as a volatile compound in various food products, such as roasted almonds and cheeses. nih.govmdpi.comsigmaaldrich.com While these studies specifically mention 2-decanone, the methodology is directly applicable to the extraction and analysis of its isomer, this compound, if present in similar matrices. The technique allows for the detection and relative quantification of volatile compounds, contributing to the understanding of the aroma profile or chemical composition of a sample. researchgate.netwiley.com Optimization of HS-SPME parameters, such as extraction temperature and time, is often necessary to achieve optimal results for specific analytes and matrices. asianpubs.orgmdpi.com

TechniqueApplication in this compound ResearchKey Information Provided
GC-MSIdentification, Quantification, Analysis in complex mixturesMass spectrum fragmentation pattern, Retention time, Concentration
NMR SpectroscopyStructural elucidation, Conformational analysisChemical shifts, Coupling constants, Spin-spin splitting
EAG RecordingAssessing olfactory response in chemoreception researchElectrophysiological response amplitude
IR SpectroscopyIdentification of functional groupsCharacteristic absorption bands (e.g., C=O stretch)
HS-SPME coupled with GC-MSExtraction and profiling of volatile this compound from headspaceIdentification and relative abundance of volatile compounds

Biological Activities and Mechanistic Investigations of 3 Decanone

Antimicrobial and Insecticidal Research

Studies have explored the potential of 3-decanone as a compound with activity against agricultural pests and microorganisms.

Efficacy Against Agricultural Pests (e.g., Sitophilus zeamais, Planococcus ficus)

This compound has demonstrated efficacy against certain agricultural pests. Research indicates that it can inhibit the growth of the maize weevil (Sitophilus zeamais), exhibiting both fumigant activity and repellent properties at low concentrations. Against the vine mealybug (Planococcus ficus), this compound, when evaluated as a fumigant, produced a higher percentage of mortality compared to the negative control at a dose of 300 µL·L⁻¹ air. openagrar.deresearchgate.net Its LC50 value was found to be similar to other insecticidal volatile compounds tested against P. ficus. openagrar.de

Table 1: Fumigant Toxicity of this compound Against Planococcus ficus

CompoundDose (µL·L⁻¹ air)Mortality (%)LC50 (µL·L⁻¹ air)
This compound300> 60≤ 54.6
Negative Control300LowerNot determined

Inhibition of Microbial Growth (e.g., Fungi, Bacteria)

Research suggests that this compound possesses antimicrobial properties, particularly against certain fungi and bacteria. While some studies on essential oils containing related ketones like 2-undecanone (B123061) and 2-nonanone (B1664094) have shown antimicrobial activity against bacteria and fungi, direct studies specifically detailing the inhibition of microbial growth by this compound against specific fungal and bacterial species like Candida albicans or Escherichia coli were not explicitly detailed in the provided search snippets. However, the general antimicrobial activity against certain fungi and bacteria has been noted.

Mechanisms of Action in Pest Control and Antimicrobial Systems (e.g., Neuromuscular Effects, Enzyme Inhibition)

The mechanism of action of this compound in pest control and antimicrobial systems is an area of investigation. As a ketone, its mechanism involves interaction with various molecular targets, potentially through hydrogen bonding and dipole-dipole interactions. In the context of insecticidal activity against Planococcus ficus, while some volatile compounds like cinnamaldehyde (B126680) showed acetylcholinesterase inhibition, 2-decanone (B165314) and this compound did not appear to cause this specific enzyme inhibition, suggesting their insecticidal activity might occur at other action sites, possibly involving the neuromuscular system or other targets like octopaminergic and γ-aminobutyric acid receptors. openagrar.deresearchgate.net The mechanism of action for antimicrobial effects of related lipophilic compounds is believed to involve the rupture of the microbial cell membrane. researchgate.net

Studies on Adipogenesis and Metabolic Regulation

This compound has also been investigated for its effects on adipogenesis, the process of fat cell formation.

Inhibition of Rosiglitazone-Induced Adipogenesis in Cellular Models (e.g., 3T3-L1 cells)

A notable study investigated the impact of this compound on inhibiting adipogenesis induced by rosiglitazone (B1679542) in 3T3-L1 cells, a commonly used cellular model for studying adipogenesis. The results indicated that treatment with this compound led to significant morphological changes in adipocytes and could inhibit rosiglitazone-induced adipogenesis.

Potential Implications in Obesity Management Research

The observed inhibition of adipogenesis in cellular models suggests a possible role for this compound in obesity management research. By influencing the formation of fat cells, compounds like this compound could be of interest in the development of strategies to address obesity.

Enzymatic Interactions and Biotransformation Pathways

Research indicates that this compound can interact with biological molecules, influencing enzymatic activity and participating in metabolic transformations.

Role as an Enzyme Modulator (Inhibitor or Activator)

This compound has been observed to act as both an enzyme inhibitor and activator, depending on the specific enzymatic context. Enzyme modulators are compounds that influence the activity of enzymes, either enhancing or inhibiting their function, thereby regulating biochemical reactions. patsnap.com This modulation can occur through binding to the enzyme's active site or other allosteric sites, leading to conformational changes that affect activity. patsnap.com For instance, this compound has been shown to inhibit enzymes involved in fatty acid metabolism, which can alter metabolic flux within cells.

Studies on Baeyer-Villiger monooxygenases (BVMOs), enzymes that oxidize ketones, have examined the interaction with this compound. One study noted that a specific BVMO from Rhodococcus pyri (BVMO Rp) exhibited the lowest catalytic efficiency (kcat) for this compound compared to other tested ketone substrates. researchgate.net This suggests a less favorable interaction or conversion rate for this compound with this particular enzyme.

Metabolic Pathways Involving this compound (e.g., Fatty Acid Metabolism, Ketogenesis)

This compound is implicated in metabolic pathways, particularly those related to fatty acid metabolism and ketogenesis. Ketogenesis is the process primarily occurring in the mitochondria of liver cells where fatty acids are broken down into acetyl-CoA, which is then converted into ketone bodies. nih.govwikipedia.org This process is crucial for providing alternative energy sources during periods of low glucose availability, such as fasting. wikipedia.orglibretexts.org

Aliphatic ketones, including this compound, can undergo biotransformation. In general, ketones can be reduced to the corresponding secondary alcohols, which are then conjugated with glucuronic acid and excreted. inchem.org This suggests that this compound can be metabolized through reduction and subsequent conjugation as a detoxification mechanism. The interaction of this compound with enzymes involved in fatty acid metabolism can alter cellular metabolic processes.

Intracellular Transport and Subcellular Localization Research

The transport mechanisms of this compound within cells involve specific transporters and binding proteins that facilitate its movement across cellular membranes. Intracellular transport is a fundamental process in eukaryotic cells, involving the movement of vesicles and substances to specific subcellular locations, often mediated by molecular motors and cytoskeletal components like microtubules. wikipedia.orgresearchgate.netmdpi.com While the general mechanisms of intracellular transport are well-established, specific research detailing the intracellular transport and subcellular localization of this compound itself is less extensively documented in the provided search results. However, its lipophilicity (logP of 2.5) suggests it can interact with lipid bilayers, potentially influencing its cellular uptake and distribution. nih.govresearchgate.net

Cell Signaling Modulation and Gene Expression Studies

This compound has been observed to influence cell signaling pathways and gene expression patterns. Modulation of cell signaling can involve affecting various components of signaling cascades, ultimately leading to changes in cellular responses. nih.gov Similarly, gene expression modulation involves altering the levels of gene transcription or translation, impacting protein synthesis and cellular function. nih.govcellsignal.com Studies indicate that this compound can modulate signaling molecules, resulting in altered gene expression patterns. The precise mechanisms by which this compound exerts these effects are an area of ongoing research.

Pharmacological Investigations of this compound and its Structural Analogs (e.g., 6-Gingerol (B72531) related research)

Pharmacological investigations have explored the potential bioactivities of this compound and its structural analogs. While this compound itself has been noted for potential applications such as an antisprouting agent for potatoes and as a flavoring agent, research on its pharmacological properties is often discussed in the context of related compounds, particularly 6-gingerol. thegoodscentscompany.comsigmaaldrich.com

6-Gingerol, a major pungent component of ginger (Zingiber officinale), is structurally related to this compound, identified as 1-[4'-hydroxy-3'-methoxyphenyl]-5-hydroxy-3-decanone. arccjournals.comtandfonline.comnih.govsdiarticle4.comcabidigitallibrary.org 6-Gingerol has been extensively studied for its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. arccjournals.comnih.govsdiarticle4.comnih.govnih.govresearchgate.netfabad.org.tr

Research on 6-gingerol provides insights into the potential bioactivities that structural analogs of this compound can possess. For example, 6-gingerol has demonstrated anticancer effects by influencing pathways involved in apoptosis, cell cycle regulation, and inhibition of angiogenesis. arccjournals.comresearchgate.net Studies have investigated its effects on various cancer cell lines, including leukemia, breast, colon, pancreatic, and liver cancer. fabad.org.tr The hydroxyl group-containing aliphatic chain in 6-gingerol has been linked to its biological activities. fabad.org.tr

While this compound and 6-gingerol share a structural resemblance, their specific biological activities and pharmacological profiles can differ due to the presence of additional functional groups in 6-gingerol. However, research on 6-gingerol and other related ketones and their analogs contributes to the broader understanding of the potential biological interactions and effects of compounds with a decanone backbone. Studies comparing the activities of various ketones, such as 2-decanone, this compound, and 3-octanone, have shown similar minimum inhibitory concentrations against certain fungi, suggesting comparable antimicrobial mechanisms potentially related to their lipophilicity and ability to cross cell membranes. researchgate.net

The pharmacological potential of this compound itself requires further dedicated investigation, building upon the knowledge gained from studies on its biologically active structural analogs like 6-gingerol.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound13576
6-Gingerol25935
2-Decanone8184
3-Octanone15501
Acetyl-CoA444093
Acetoacetyl-CoA6917041
HMG-CoA644333
Acetoacetate183
Acetone180
β-hydroxybutyrate3101
Glucuronic acid8845

Data Tables

Based on the search results, a potential data table could summarize the antifungal activity of this compound and related ketones:

CompoundAntifungal Activity (MIC)Target OrganismSource
This compound≈4.24 mMFusarium verticillioides researchgate.net
2-Decanone≈4.24 mMFusarium verticillioides researchgate.net
3-Octanone≈4.24 mMFusarium verticillioides researchgate.net

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Another table could highlight the kinetic parameters of an enzyme interacting with this compound:

EnzymeSubstratekcat (s⁻¹)Source
BVMO RpThis compoundLowest researchgate.net
BVMO RpOther KetonesHigher researchgate.net

Note: kcat (turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.

Ecological Roles and Environmental Dynamics of 3 Decanone As a Volatile Organic Compound Voc

Role in Inter- and Intra-species Communication

Volatile organic compounds like 3-decanone can serve as signaling molecules in the complex communication networks between and within species.

Insect Pheromone Research: Identification and Behavioral Responses (e.g., Xylotrechus quadripes Pheromone Complex)

This compound and related compounds have been investigated in the context of insect pheromones, particularly in species like the coffee white stem borer, Xylotrechus quadripes. Research on Xylotrechus quadripes has identified (S)-2-hydroxy-3-decanone as a major component of the male-produced pheromone complex that elicits electroantennographic responses from female beetles researchgate.netnih.gov. This compound is produced by male X. quadripes at a rate of up to 2 µg per hour per insect researchgate.netnih.gov. While (S)-2-hydroxy-3-decanone alone has shown attractiveness to male X. quadripes in laboratory bioassays and to both males and females in field trials, the addition of other components, such as (S,S)-2,3-dihydroxyoctane, can reduce attractiveness researchgate.netnih.gov. Another related compound, 3-hydroxy-2-decanone, has also been identified in volatiles from male X. quadripes, potentially formed by isomerization of (S)-2-hydroxy-3-decanone nih.gov. The use of 2-hydroxy-3-decanone as a synthetic pheromone for monitoring and mass trapping of X. quadripes has been explored as a potential management tactic for this significant coffee pest mdpi.comindiatimes.com.

This compound itself has been identified in the mandibular glands of certain ant species, such as Manica species, suggesting a potential role as an alarm pheromone within these social insects oup.com. The presence of 3-alkanones, including this compound, in the mandibular glands is a characteristic shared by many species within the Myrmicinae subfamily of ants, highlighting their importance in chemical communication within colonies oup.com.

Plant-Insect and Plant-Microbe Interactions Mediated by this compound

Volatile organic compounds from plants play a crucial role in mediating interactions with insects and microbes nih.govscielo.brajol.infoceplas.eu. While the direct role of this compound specifically in plant-insect or plant-microbe interactions is less extensively documented compared to its role as an insect pheromone, ketones in general are known components of plant volatiles that can influence insect behavior and microbial communities nih.govfrontiersin.org. Plant-microbe interactions involve complex chemical communication, and microbial VOCs can influence plant growth and defense frontiersin.orgnih.govelsevier.comcnrs.fr. Further research is needed to fully elucidate the specific involvement of this compound in these intricate ecological relationships.

Microbial Volatile Organic Compound (MVOC) Production and Ecological Function

Microorganisms, including bacteria and fungi, produce a wide array of volatile organic compounds (MVOCs) as part of their metabolism nih.govswesiaq.se. These MVOCs can have various ecological functions, including communication between microbes, interactions with plants and insects, and defense against other organisms frontiersin.orgnih.govmdpi.com. This compound has been reported as one of the ketones produced by bacteria nih.gov. Bacterial VOCs, including decanone, have been noted for their potential antimicrobial properties nih.gov. The production of MVOCs is influenced by factors such as microbial species, growth phase, and environmental conditions swesiaq.se.

Occurrence and Distribution in Natural Systems

This compound has been detected in a variety of biological systems and natural products, indicating its widespread occurrence in the environment.

Detection in Biological Systems (e.g., Oecophylla smaragdina, Opsanus tau)

This compound has been reported in several organisms. It has been identified in the green tree ant, Oecophylla smaragdina. In this species, this compound is present in the mandibular glands of both major workers and males, although the volatile profiles differ between castes and sexes kuleuven.beresearchgate.netformiculture.comtandfonline.com. Major workers' mandibular glands contain this compound along with hexyl hexanoate (B1226103) and octyl hexanoate, while males' mandibular glands primarily contain 3-dodecanone, this compound, and 3-decanol (B75509) kuleuven.beformiculture.com.

The compound has also been reported in the oyster toadfish, Opsanus tau nih.govwikidata.orggbif.org. Opsanus tau is known for producing various sounds, including the distinctive "boatwhistle" call made by males during the spawning season plos.org. While this compound has been detected in this species, its specific function in the oyster toadfish is not detailed in the provided search results.

A related compound, 1-(4-hydroxy-3-methoxyphenyl)-5-methoxy-3-decanone, has been reported in Zingiber officinale, commonly known as ginger nih.gov.

Presence in Plant-Derived Products (e.g., Shiitake Mushrooms, Aged Baijiu, Mahua Oil)

This compound is found in various plant-derived products, contributing to their aroma and flavor profiles. It is present in shiitake mushrooms (Lentinula edodes), where it is one of the C-8 ketones contributing to the characteristic mushroom flavor researchgate.netamazon.comamazon.sanih.govresearchgate.net.

It has also been identified in aged Baijiu, a traditional Chinese distilled spirit tandfonline.com. The presence of various volatile compounds, including ketones, contributes to the complex aroma of Baijiu.

Furthermore, this compound has been detected in Mahua oil, extracted from the seeds of the Mahua tree (Madhuca longifolia) ooofarms.comsohraibeauty.comscholarsresearchlibrary.com. Mahua oil is traditionally used for various purposes, including cooking and in traditional medicine ooofarms.comscholarsresearchlibrary.com.

These occurrences highlight the presence of this compound in diverse natural matrices, reflecting its role as a naturally occurring volatile compound.

Environmental Fate and Phytotoxicity Studies

Impact on Plant Health and Agricultural Systems (e.g., Grapevine Leaves)

Research has investigated the potential phytotoxicity of this compound, particularly in the context of agricultural systems. Studies involving grapevine leaves (Vitis vinifera L.) have shown that this compound can exhibit phytotoxic effects when applied via fumigation. researchgate.net

In one study evaluating volatile compounds for controlling vine mealybugs (Planococcus ficus), this compound, along with other compounds like 2-decanone (B165314) and α-methyl cinnamaldehyde (B126680), caused significant phytotoxicity to grapevine leaves at a fumigant dose of 300 µL·L⁻¹ air. The level of phytotoxicity was measured by parameters such as electrolyte leakage, indicated by increased electrical conductivity. At this concentration, this compound application resulted in a substantial increase in conductivity compared to the control group, indicating damage to leaf tissues. researchgate.net Specifically, this compound surpassed the control value (45 microsiemens·cm⁻¹) by 155 to 290%, suggesting it is harmful for application in vineyards at this concentration.

While this compound showed some insecticidal activity against vine mealybugs, its phytotoxicity at effective doses limits its practical application as a fumigant for pest control in vineyards. openagrar.de

Data on the phytotoxicity of this compound on grapevine leaves at a fumigant dose of 300 µL·L⁻¹ air is summarized in the table below, based on research findings:

CompoundPhytotoxicity (Increase over Control Conductivity, %)
This compound155 - 290
Control0
(Data derived from )

Other studies have also explored the effects of various VOCs, including ketones like this compound, on plant-associated microorganisms, which can indirectly influence plant health. scispace.comfrontiersin.org However, direct detailed studies on the broader impact of this compound on various agricultural systems beyond grapevine leaves are less extensively documented in the provided search results.

Degradation Pathways and Persistence in Environmental Matrices

The degradation pathways and persistence of this compound in the environment are important aspects of its environmental fate. Available information suggests that this compound is not likely to be highly mobile in the environment due to its low water solubility. thermofisher.com

Regarding persistence and degradability, some safety data sheets indicate that this compound may persist in the environment, particularly as it is immiscible with water. thermofisher.com It is not expected to be readily degradable in wastewater treatment plants. thermofisher.com

While specific detailed degradation pathways for this compound in various environmental matrices (soil, water, air) are not extensively described in the provided search results, general information about the degradation of ketones and VOCs can provide some context. Volatile organic compounds can undergo various processes in the environment, including photochemical degradation in the atmosphere and biodegradation by microorganisms in soil and water. wallonair.beasm.org

Some microorganisms are known to degrade ketones through different metabolic pathways. For instance, studies on the oxidative degradation of methyl ketones by bacteria have identified pathways involving subterminal oxidation. asm.org However, the specific applicability of these general degradation pathways to this compound requires further detailed investigation.

The persistence and potential for bioaccumulation of this compound are areas where further research would provide a more comprehensive understanding of its long-term environmental behavior. Some safety data indicates no further relevant information is available regarding bioaccumulative potential or mobility in soil. chemos.de

Derivatives of 3 Decanone: Synthesis, Structure Activity Relationships, and Applications Research

Synthesis and Characterization of Novel 3-Decanone Derivatives

The synthesis of this compound derivatives involves various chemical routes tailored to introduce specific functional groups or structural modifications. Characterization of these novel compounds is typically performed using spectroscopic techniques such as NMR, MS, and IR, as well as chromatographic methods like GC and HPLC.

Hydroxylated Decanones (e.g., (S)-2-hydroxy-3-decanone, 3-hydroxy-2-decanone)

Hydroxylated decanones, such as (S)-2-hydroxy-3-decanone and 3-hydroxy-2-decanone, represent an important class of this compound derivatives. (S)-2-hydroxy-3-decanone has been identified as a significant component in the volatiles of certain insects, suggesting a biological role, potentially as a pheromone researchgate.netservice.gov.ukresearchgate.net.

Synthesis of (S)-2-hydroxy-3-decanone can be achieved through stereospecific routes, for instance, starting from enantiomers of ethyl lactate (B86563) researchgate.netservice.gov.uk. One reported synthesis involves several steps, including protection, hydrolysis, Grignard reaction, and deprotection researchgate.net. Another approach to chiral 2-hydroxy-3-alkanones involves a general route from (S)-ethyl lactate service.gov.uk.

3-Hydroxy-2-decanone has been observed as a product, potentially formed by the isomerization of (S)-2-hydroxy-3-decanone under certain conditions, such as during GC analysis researchgate.netresearchgate.net. While it may also be naturally produced alongside (S)-2-hydroxy-3-decanone, its synthesis can involve different methodologies compared to its isomer.

Branched Decanones (e.g., 6-Ethyl-3-decanol (B1618612) Precursors)

Branched decanones and related branched decanols, such as 6-ethyl-3-decanol, are also subjects of synthesis research. While 6-ethyl-3-decanol is an alcohol rather than a ketone, its synthesis can involve ketone precursors. One synthetic route to 6-ethyl-3-decanol is the reduction of the corresponding ketone, 6-ethyl-3-decanone, utilizing reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method for synthesizing 6-ethyl-3-decanol involves a Grignard reaction between this compound and ethylmagnesium bromide, followed by work-up to yield the secondary alcohol . This highlights how this compound itself can serve as a starting material for branched derivatives.

Keto-derivatives and Diketones (e.g., 2,3-decanedione (B1625270), 3,6-decanedione)

Diketones containing a ten-carbon chain, such as 2,3-decanedione and 3,6-decanedione, represent another class of this compound derivatives. 2,3-Decanedione has been identified in natural sources, sometimes alongside hydroxylated decanones researchgate.net.

Synthesis of diketones like 3,6-decanedione can be achieved through various organic reactions. One method involves starting from γ-octanoic lactone followed by a Grignard reaction and subsequent oxidation journals.co.za. Another study describes the synthesis of diketones from methyl ketones and α,ω-diols using an iridium catalyst system, where the selectivity for diketones can be controlled by the ratio of reactants oup.com. Autoxidation of decane (B31447) has also been shown to produce 3,6- and 4,7-decanediones as minor products journals.co.za.

Hydroxy-Fatty Acid Derivatives (e.g., (R)-3-hydroxydecanoic acid)

Hydroxy-fatty acids, such as (R)-3-hydroxydecanoic acid, are derivatives that incorporate both a hydroxyl group and a carboxylic acid function on a ten-carbon chain. (R)-3-hydroxydecanoic acid is a medium-chain β-hydroxy fatty acid that plays various biological roles .

Synthesis of (R)-3-hydroxydecanoic acid can be achieved through both chemical and biological methods. Chemical synthesis often yields racemic mixtures, requiring further separation to obtain the desired enantiomer . Reformatsky reaction-based synthesis is a foundational method for racemic 3-hydroxydecanoic acid . Green synthesis approaches starting from cellulose-derived levoglucosenone (B1675106) have been developed, offering efficient multi-step pathways to (R)-3-hydroxy fatty acid chains frontiersin.orgresearchgate.netnih.gov. Microbial production using recombinant Escherichia coli strains expressing specific enzymes like (R)-3-hydroxydecanoyl-acyl carrier protein-CoA transacylase (PhaG) enables enantioselective synthesis of the (R)-isomer nih.gov.

Table 1 summarizes some reported synthesis methods for selected this compound derivatives.

DerivativeSynthesis Method ExamplesReference(s)
(S)-2-hydroxy-3-decanoneStereospecific routes from ethyl lactate researchgate.netservice.gov.uk
6-Ethyl-3-decanol (Precursor)Reduction of 6-ethyl-3-decanone; Grignard reaction of this compound with ethylmagnesium bromide
3,6-decanedioneFrom γ-octanoic lactone via Grignard reaction and oxidation; from methyl ketones and α,ω-diols journals.co.zaoup.com
(R)-3-hydroxydecanoic acidReformatsky reaction (racemic); Green synthesis from levoglucosenone; Microbial fermentation frontiersin.orgresearchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure of compounds, such as this compound derivatives, influence their biological activities. These studies are crucial for understanding the mechanisms of action and for designing molecules with enhanced or specific biological effects creative-proteomics.com.

Decanone and its isomers, including this compound derivatives, have been explored for various biological activities, such as antimicrobial, antifungal, and potential anticancer properties ontosight.ai. Research indicates that certain ketones may inhibit the growth of microorganisms and cancer cells ontosight.ai. The biological activity of spirocyclic compounds, which can include spiro[4.5]decanone derivatives, has been linked to their interaction with specific molecular targets, such as enzyme inhibition rsc.org. SAR studies on spiro[4.5]decanone containing prolyl hydroxylase (PHD) inhibitors have revealed the importance of the spirocyclic core for activity and potential for developing selective inhibitors rsc.org. The presence of specific substituents on the spiro core can modulate enzymatic activity .

Studies on undecanone derivatives, related to decanones, have investigated their effects on tumor angiogenesis and VEGF content, suggesting potential biological relevance for this class of compounds researchgate.net. SAR analysis allows for the identification of functional groups responsible for biological effects and guides structural modifications to optimize activity creative-proteomics.com.

Application-Oriented Research of Derivatives

Research into this compound derivatives is often driven by their potential applications in various industries. Due to their distinct scents, decanone and its derivatives are utilized in the fragrance industry ontosight.ai. They also find application in the synthesis of pharmaceuticals and agrochemicals ontosight.aismolecule.comcymitquimica.com.

Specific derivatives have shown promise in targeted applications. For instance, (S)-2-hydroxy-3-decanone has been investigated for its potential as a pheromone component for pest management, particularly for the coffee white stemborer researchgate.netservice.gov.uk. This compound itself has been studied for its antimicrobial properties, showing repellent and fumigant activity against certain insects, suggesting potential in pest control .

Hydroxy-fatty acid derivatives like (R)-3-hydroxydecanoic acid are components of rhamnolipids, which are valuable biosurfactants with potential applications in cosmetics, pharmaceuticals, and agriculture, including use as eco-friendly elicitors frontiersin.orgresearchgate.net.

The use of decanone derivatives as flavoring agents in the food industry is also reported, with this compound being used to enhance the taste of various food products due to its waxy odor and flavor profile .

Table 2 provides examples of application-oriented research for this compound derivatives.

DerivativeApplication Area ExamplesReference(s)
Decanone and derivativesFragrance industry, Synthesis of pharmaceuticals and agrochemicals ontosight.aismolecule.comcymitquimica.com
(S)-2-hydroxy-3-decanonePest management (pheromone) researchgate.netservice.gov.uk
This compoundPest control (antimicrobial, repellent), Food flavoring
(R)-3-hydroxydecanoic acidBiosurfactants (rhamnolipids), Agriculture (elicitors) frontiersin.orgresearchgate.net
Spiro[4.5]decanone derivativesPotential enzyme inhibitors (e.g., PHD inhibitors) rsc.org

Development of Pheromone Analogues for Pest Management

Derivatives of ketones, including potentially those related to decanone, have been explored as pheromone analogues for insect control. Pheromones are semiochemicals that regulate interactions within the same species and are gaining traction as non-conventional pest management tools due to concerns about traditional insecticides. researchgate.net

One example involves the identification of (S)-2-hydroxy-3-decanone as a major male-produced pheromone component of the coffee white stemborer, Xylotrechus quadripes. researchgate.net This compound, along with other identified volatiles like 3-hydroxy-2-decanone and (S,S)-2,3-dihydroxyoctane, elicited electroantennographic responses in female beetles. researchgate.netresearchgate.net Laboratory and field trials have shown that (S)-2-hydroxy-3-decanone is attractive to male X. quadripes. researchgate.net

Another study identified 2-decanone (B165314) as one of the electrophysiologically active chemicals in the aggregation pheromone of bed bugs (Cimex lectularius). Volatile chemicals collected from bed bug-exposed papers, known to induce aggregation, were analyzed, and 2-decanone was among the compounds identified and quantified. Synthetic blends containing these aggregation chemicals are being investigated for their potential use in improving bed bug management.

Furthermore, research on the antifungal effect of volatile organic compounds (VOCs) against Fusarium verticillioides noted that aliphatic methyl ketones such as 2-decanone and this compound exhibited antifungal activity with minimum inhibitory concentration (MIC) values around 4.24 mM. mdpi.com The bioactivity of these ketones may be related to their lipophilicity, which is influenced by their long carbon chains, facilitating their passage across fungal cell membranes. mdpi.com

Medical Imaging Contrast Agents (e.g., Triazaspiro-decanone Scaffolds in MRI)

Triazaspiro-decanone scaffolds have been investigated in the development of contrast agents for magnetic resonance imaging (MRI). nih.gov MRI is a non-invasive diagnostic technique where small molecular chemistry plays a crucial role in synthesizing contrast agents to enhance imaging capabilities. nih.gov

One specific example involves the design and synthesis of a gadolinium(III)-based contrast agent utilizing a DO3A-bis(triazole-triazaspirodecanone) ligand. samarth.edu.indu.ac.in This conjugate was synthesized using "click" chemistry. du.ac.in Studies have shown that this synthesized conjugate is a suitable MRI contrast agent, exhibiting a longitudinal relaxivity of 18.6 mM⁻¹s⁻¹. Potentiometric titration of the gadolinium-loaded complex demonstrated strong selectivity for Gd³⁺ over physiological metal ions like Zn²⁺ and Cu²⁺.

Another related application involves the synthesis of a ⁹⁹ᵐTc-labeled radioligand for imaging D₂ receptors, incorporating a DTPA-bis-triazaspirodecanone moiety derived from spiperone. This complex showed appreciable brain uptake in mice and exhibited a K_d_ of 6.26 nM in receptor binding experiments, with maximum localization in the striatum. These studies suggest the potential of triazaspiro-decanone scaffolds in developing targeted imaging agents.

Data on specific triazaspiro-decanone compounds used in research include:

Compound NamePubChem CIDMolecular Weight ( g/mol )
1,3,8-Triazaspiro[4.5]decane-2,4-dione120989169.18
8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (AMI-193 / Spiramide)68186383.467

Note: Molecular weight for CID 120989 is computed, while for CID 68186 it is listed as molecular weight.

Dipeptide Mimetics and Other Bioactive Scaffolds (e.g., Azabicyclo[X,Y]nonanone and Azabicyclo[X,Y]decanone)

Azabicycloalkane systems, including azabicyclo[X,Y]nonanone and azabicyclo[X,Y]decanone scaffolds, are explored in the development of conformationally constrained dipeptide mimetics and other bioactive compounds. acs.orgresearchgate.net These rigid structures can help in studying the relationship between conformation and biological activity. researchgate.net

Azabicyclo[4.3.0]alkanone amino acids, also known as indolizidin-2-one amino acids, are a subclass that has been particularly studied for their utility in dissecting the backbone geometry and side chain alignment crucial for peptide activity. researchgate.net They have been employed in the development of receptor ligands and enzyme inhibitors. researchgate.net

While the search results did not specifically detail decanone moieties within these azabicyclo systems in the context of dipeptide mimetics, the broader research area involves synthesizing various azabicycloalkanone structures to create rigid peptide mimics. acs.orgresearchgate.net For instance, azabicyclo[3.3.1]nonane and azabicyclo[3.2.1]octane ring systems fused to cyclopentenones have been constructed. science.govscience.gov Additionally, 1-azabicyclo[5.2.0]nonan-2-ones have been synthesized through the rearrangement of oxaziridines derived from hexahydroindoles and employed in the synthesis of nonpeptide RGD mimetics. acs.org

Examples of relevant azabicyclo compounds found include:

Compound NamePubChem CIDMolecular Formula
9-Azabicyclo[3.3.1]nonan-3-one145745C₈H₁₃NO
1-Azabicyclo[3.3.2]decane20521847C₉H₁₇N
2-Azabicyclo[3.2.2]nonan-3-one20239031C₈H₁₃NO

Indole (B1671886) Derivatives with Decanone Moieties

Research has explored the synthesis and properties of indole derivatives. While a direct link between indole derivatives explicitly containing a decanone moiety within the same molecule was not prominently found in the search results, indole and ketone structures are present in various bioactive compounds and synthetic targets.

Indole itself is a fundamental heterocyclic compound. nih.govwiktionary.orgfsu.edu Ketones are also common functional groups in organic chemistry. science.gov Studies have investigated the synthesis of novel heterocyclic compounds and the development of new methodologies for functional group transformations, which could potentially involve the combination of indole and ketone structures. du.ac.in For example, research has been conducted on the synthesis of indeno-furan based derivatives and their applications as sensors. du.ac.in

The synthesis of complex molecules often involves coupling different structural units. While specific examples of indole derivatives directly incorporating a decanone structure were not detailed, the methodologies for synthesizing indole derivatives and incorporating ketone functionalities are established areas of organic chemistry research.

Industrial and Applied Research Perspectives of 3 Decanone

Role as a Flavoring Agent in Food Science Research

3-Decanone is recognized and utilized as a flavoring agent in the food industry nih.gov. It has been approved by regulatory bodies such as the FDA and FEMA for safe use in food applications .

Contribution to Aroma Profiles in Food Products (e.g., Waxy, Fruity, Fatty, Creamy Notes)

Research highlights this compound's contribution to specific aroma and flavor profiles in various food products. It is characterized by a waxy odor and is associated with fatty and creamy taste notes thegoodscentscompany.com. These organoleptic properties make it suitable for enhancing the taste of different food items . For instance, it is used in cheese flavors, particularly blue cheese, to impart a rich, fatty note thegoodscentscompany.com. The aroma is also described with nuances of fruity, citrus, orange, floral, and green notes thegoodscentscompany.com.

Agricultural Applications Research

Research into the agricultural applications of this compound focuses on its potential as a plant growth regulator and a pest control agent.

Development as Antisprouting Agents for Crops (e.g., Potatoes)

This compound has been investigated for its efficacy as an antisprouting agent for crops, particularly potatoes . Studies have shown its potential to suppress potato sprouting, offering a potential alternative to conventional sprout inhibitors researchgate.net. Research indicates that this compound can provide a significant duration of sprouting suppression. For example, one study reported sprouting suppression for up to 17 weeks using this compound, which was notably longer than the 2-5 weeks observed with carvone (B1668592) .

Table: Antisprouting Efficacy in Potatoes

CompoundSprouting Suppression Duration
This compoundUp to 17 weeks
Carvone2–5 weeks
3-Decene-2-one12 weeks

Source: Based on data in .

Biopesticide and Pest Control Strategy Development (e.g., Fumigant Activity, Repellent Properties)

This compound exhibits properties that make it a candidate for development as a biopesticide and for use in pest control strategies nih.gov. Research has demonstrated its fumigant activity and repellent properties against certain insects nih.govconicet.gov.ar.

Studies have investigated the insecticidal effects of this compound against pests such as the maize weevil (Sitophilus zeamais) nih.govconicet.gov.ar. At low concentrations, it has shown both fumigant activity and repellent properties against this pest nih.govconicet.gov.ar. In one study evaluating volatile compounds against the maize weevil, this compound, along with 2-decanone (B165314), showed significant insecticidal fumigant activities with low lethal concentration (LC50) values nih.govconicet.gov.ar.

Research has also explored the fumigant toxicity of this compound against other pests, such as the vine mealybug (Planococcus ficus) openagrar.deopenagrar.deresearchgate.netresearchgate.net. At a fumigant dose of 300 µL/L air, this compound was found to produce a higher percentage of mealybug mortality compared to a negative control openagrar.deopenagrar.deresearchgate.netresearchgate.net. While effective as a fumigant, studies also noted potential phytotoxicity to grapevine leaves at the tested concentrations, suggesting the need for careful formulation and application in agricultural settings openagrar.deresearchgate.netresearchgate.net.

The repellent properties of ketones, including decanone isomers, have also been studied against mosquitoes like Anopheles gambiae s.s. bioline.org.br. While 2-decanone showed lower activity compared to longer-chain methyl ketones, these studies contribute to the understanding of the potential of decanone isomers in developing insect repellents bioline.org.br.

Table: Fumigant Activity Against Sitophilus zeamais

CompoundLethal Concentration (LC50)
2-Decanone≤ 54.6 µL/L (<0.28 mM)
This compound≤ 54.6 µL/L (<0.28 mM)

Source: Based on data in nih.govconicet.gov.ar.

Catalytic Conversion in Biofuel and Chemical Production Research

Catalytic conversion plays a crucial role in transforming various organic compounds into desired products for biofuels and chemical production. Within this domain, research explores both chemical and biological catalysts to achieve efficient and selective transformations. This compound has been a subject of study in biocatalytic oxidation research, highlighting its potential as a substrate in enzymatic reactions relevant to chemical synthesis.

Biocatalyst Development using Baeyer-Villiger Monooxygenases (BVMOs) for Ketone Oxidation

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the Baeyer-Villiger oxidation, a reaction involving the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or cyclic ketones to lactones flybase.orgthegoodscentscompany.comuni.luchem960.comwikipedia.org. These enzymes are attractive biocatalysts due to their high chemo-, regio-, and enantioselectivity, operating under mild reaction conditions thegoodscentscompany.comfishersci.iefoodb.cauni.lu. Research into BVMOs aims to develop efficient biocatalysts for various industrial applications, including the synthesis of valuable chemicals fishersci.sewikidata.org.

Studies have investigated the activity of various BVMOs towards different ketone substrates, including linear aliphatic ketones like this compound flybase.orgfishersci.se. One such enzyme, BVMO from Rhodococcus pyridinivorans (BVMO Rp), has been evaluated for its catalytic performance with a range of ketones. While BVMO Rp exhibited good conversion towards linear aliphatic ketones generally, its activity varied depending on the substrate structure and the position of the carbonyl group flybase.org.

Specifically, research indicates that 3-ketones represent a class of substrates with particular interactions with BVMO Rp. For this compound (substrate 7 in the study), BVMO Rp showed the lowest kcat value among the tested linear aliphatic ketones of similar chain length flybase.orgfishersci.se. Furthermore, when comparing different decanone isomers, the enzyme exhibited significantly lower activity towards this compound compared to 2-, 4-, and 5-decanones flybase.org. This suggests that the position of the carbonyl group in this compound influences its interaction and catalytic conversion by BVMO Rp.

Kinetic parameters, such as Km and kcat, provide insights into the enzyme's affinity for a substrate and its maximum catalytic rate. The study on BVMO Rp reported the following kinetic parameters for this compound and other selected ketones:

SubstrateKm (mM)kcat (s⁻¹)
2-Butanone< 3.0-
3-Hexanone--
4-Octanone--
2-Decanone--
This compound -0.31
4-Decanone--
5-Decanone--

Note: Data for Km and kcat are selectively presented based on available details in the source flybase.orgfishersci.se. The specific Km values for 3-Hexanone, 4-Octanone, 2-Decanone, 4-Decanone, and 5-Decanone were not explicitly provided in the same comparative table format as kcat for this compound in the search result snippet, though Km for aliphatic methyl ketones (including 2-butanone) was noted as <3.0 μM flybase.orgfishersci.se.

These findings highlight that while BVMOs can catalyze the oxidation of ketones, the efficiency is highly dependent on the specific enzyme and the structure of the ketone substrate, as demonstrated by the relatively low kcat observed for BVMO Rp with this compound flybase.orgfishersci.se. Ongoing research in biocatalyst development aims to identify or engineer BVMOs with improved activity and desired selectivity for a wider range of substrates, including those like this compound, for potential applications in chemical synthesis.

Conversion of Biomass to Biofuels and Platform Chemicals

The conversion of biomass into biofuels and platform chemicals is a critical area of research driven by the need for sustainable and renewable alternatives to fossil fuels wikipedia.orgnih.govnih.govfishersci.ca. Biomass, originating from sources such as lignocellulose, agricultural residues, and forestry residues, can be converted through various thermochemical and biochemical pathways wikipedia.orgnih.govnih.govuni.lunih.gov. These processes aim to break down complex biomass structures into simpler molecules that can be upgraded into fuels or used as building blocks for a wide range of chemicals fishersci.cacenmed.com.

The products of biomass conversion include various biofuels like ethanol, biodiesel, and renewable diesel, as well as platform chemicals such as levulinic acid and furfural (B47365) nih.govfishersci.cauni.lunih.govnih.gov. Catalytic technologies, including the use of heterogeneous and nanocatalysts, are extensively explored to enhance the efficiency, selectivity, and sustainability of these conversion processes fishersci.cacenmed.comwikidata.orguni-freiburg.de.

Future Directions and Interdisciplinary Research Opportunities

Advanced Computational Modeling and In Silico Studies for Prediction of Activity and Reactivity

Advanced computational modeling and in silico studies represent a crucial future direction for 3-Decanone research. These methods can provide valuable insights into the compound's physical, chemical, and biological properties without extensive experimental work. In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can be employed to predict this compound's potential activities and reactivity patterns. europa.euactamedica.orgnih.gov

QSAR models, for instance, can correlate structural features of this compound with specific biological effects, allowing for the prediction of its potential interactions with biological targets. europa.eufrontiersin.org Molecular docking can simulate the binding of this compound to proteins or enzymes, offering insights into potential mechanisms of action or metabolic pathways. actamedica.orgnih.gov Molecular dynamics simulations can provide a more dynamic view of this compound's behavior in different environments, such as biological membranes or solvent systems. The integration of these computational techniques can help prioritize experimental studies, saving time and resources, and lead to a more comprehensive understanding of this compound's behavior at a molecular level. europa.eunih.govbuketov.edu.kz

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of omics technologies, particularly metabolomics and proteomics, offers a powerful approach to understanding the biological impact of this compound. Metabolomics involves the comprehensive study of all metabolites in a biological system, while proteomics focuses on the entire set of proteins. unimelb.edu.aucreative-proteomics.com By applying these technologies, researchers can investigate how this compound affects the metabolic profile and protein expression patterns of cells, tissues, or organisms. unimelb.edu.aufrontiersin.org

For example, metabolomics can help identify specific metabolic pathways that are modulated in the presence of this compound, potentially revealing its biological targets or effects on cellular processes. frontiersin.org Proteomics can provide information on changes in protein abundance, modifications, or interactions, offering further clues about the cellular responses to this compound exposure. unimelb.edu.aucreative-proteomics.com The combined analysis of metabolomics and proteomics data, known as integrated omics analysis, can provide a more holistic view of the biological system's response, allowing for the identification of key molecular events influenced by this compound. creative-proteomics.comfrontiersin.org This integrated approach can be particularly valuable in exploring potential biological activities or toxicological effects.

Sustainable Production and Bio-based Manufacturing Innovations for this compound

Given the growing emphasis on sustainability, future research should focus on developing environmentally friendly and economically viable methods for this compound production. This includes exploring bio-based manufacturing processes as alternatives to traditional petrochemical synthesis. dmcbio.comkmutt.ac.th Innovations in this area could involve utilizing renewable resources, such as biomass, as feedstocks for microbial fermentation or enzymatic conversion to produce this compound. dmcbio.comkmutt.ac.thdebeergroup.com

Research could focus on identifying or engineering microorganisms or enzymes that can efficiently produce this compound through metabolic pathways. dmcbio.com This might involve optimizing fermentation conditions, developing novel biocatalysts, or employing synthetic biology approaches to design microbial cell factories. dmcbio.com Sustainable production methods aim to reduce energy consumption, minimize waste generation, and decrease the reliance on fossil fuels, aligning with principles of green chemistry and circular economy. dmcbio.comdebeergroup.com Developing cost-effective and scalable bio-based processes is crucial for the widespread adoption of sustainably produced this compound. kmutt.ac.th

Exploration of Novel Biological Activities and Therapeutic Potentials

While some related compounds like 6-gingerol (B72531) (which contains a this compound moiety) have shown various biological activities cabidigitallibrary.orgarccjournals.comnih.govfabad.org.tr, the exploration of novel biological activities and potential therapeutic applications specifically for this compound itself is a key future direction. Research could investigate its effects on various biological targets and pathways, potentially uncovering applications in areas such as antimicrobial agents, signaling molecules, or modulators of biological processes. cabidigitallibrary.orgarccjournals.comnih.govfabad.org.tr

Studies could involve high-throughput screening assays to evaluate this compound's activity against a range of biological targets or in different cellular models. fabad.org.tr Furthermore, structure-activity relationship studies, guided by computational modeling (Section 8.1), could help identify structural modifications that enhance specific biological activities. The potential therapeutic applications would need rigorous in vitro and in vivo investigations to determine efficacy, mechanisms of action, and potential synergies with other compounds. cabidigitallibrary.orgarccjournals.comnih.govfabad.org.tr

Development of Targeted Delivery Systems and Controlled Release Mechanisms

For any potential applications of this compound, particularly in biological contexts, the development of targeted delivery systems and controlled release mechanisms is essential. This research area focuses on designing systems that can deliver this compound to a specific site of action within an organism or environment and control its release rate over time. ijpmr.orgkinampark.comijcrt.orgmaynepharma.com

Targeted delivery can be achieved through various strategies, including encapsulation in nanoparticles, liposomes, or microparticles that are functionalized with targeting ligands that bind to specific receptors or cells. ijpmr.orgslideshare.net Controlled release mechanisms can involve incorporating this compound into biodegradable polymers, hydrogels, or other matrices that release the compound in response to specific stimuli (e.g., pH, temperature, enzyme activity) or at a predetermined rate. kinampark.comijcrt.orgmaynepharma.com These systems can improve the efficacy of this compound, reduce potential off-target effects, and optimize its pharmacokinetic profile. ijpmr.orgijcrt.org Research in this area requires expertise in materials science, pharmaceutics, and bioengineering. ijpmr.org

Interdisciplinary Collaboration for Comprehensive Understanding and Application

A comprehensive understanding of this compound and the realization of its full potential necessitate strong interdisciplinary collaboration. As highlighted in the preceding sections, future research directions span chemistry, biology, computational science, engineering, and sustainability. Effective collaboration among experts from these diverse fields is crucial to address the complex challenges and opportunities associated with this compound. manchester.ac.ukmerkel.co.ilnih.govutexas.eduugent.be

Chemists can contribute to the synthesis and characterization of this compound and its derivatives. Biologists can investigate its interactions with biological systems and explore potential activities. Computational scientists can provide in silico predictions and data analysis. Engineers can develop sustainable production processes and delivery systems. This collaborative approach allows for the integration of diverse perspectives, methodologies, and expertise, leading to more innovative solutions and a more holistic understanding of this compound's properties and applications. merkel.co.ilnih.gov Establishing interdisciplinary research consortia and fostering communication across traditional disciplinary boundaries will be key to advancing this compound research. manchester.ac.ukugent.be

Q & A

Q. Tables for Reference

Property Value/Application Source
Odor ProfileWaxy, fatty, creamyTable 1
Industrial UseSolvent in coatings/adhesivesTable 2
Adipogenesis InhibitionMorphological changes in 3T3-L1Case Study

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.